An In-depth Technical Guide on 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one
An In-depth Technical Guide on 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one is a chemical compound belonging to the flavonol class of flavonoids. Flavonols are characterized by a 3-hydroxy-4-keto group in their C ring. While this specific molecule is primarily available as a biochemical reagent for research purposes, the broader class of 3-hydroxychromones has garnered significant scientific interest due to their diverse and potent biological activities.[1][2] These activities include antioxidant, anti-inflammatory, antimicrobial, and antitumor properties, making them attractive scaffolds for drug discovery and development.[1][2][3][4][5]
This technical guide provides a comprehensive overview of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one, including its chemical properties, a detailed plausible synthesis protocol, expected spectroscopic data, and an exploration of its potential biological activities and mechanisms of action based on structurally related compounds.
Chemical and Physical Properties
3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one is a colorless solid.[6] Its fundamental chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 267400-83-9 | [6] |
| Molecular Formula | C₁₄H₁₆O₄ | [6] |
| Molecular Weight | 248.27 g/mol | [6] |
| IUPAC Name | 3-Hydroxy-2-(5-hydroxypentyl)-4H-chromen-4-one | |
| Synonym | 3-Hydroxy-2-(5-hydroxypentyl)-4H-1-benzopyran-4-one | [7] |
| Appearance | Colorless Solid | [6] |
Synthesis Protocol
The synthesis of 3-hydroxychromones is most commonly achieved through the Algar-Flynn-Oyamada (AFO) reaction.[1][8][9][10] This reaction involves the oxidative cyclization of a 2'-hydroxychalcone precursor in the presence of alkaline hydrogen peroxide. A detailed experimental protocol for the synthesis of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one via a two-step process is provided below.
Step 1: Synthesis of the Chalcone Precursor
The first step is a Claisen-Schmidt condensation to form the 2'-hydroxychalcone.
Experimental Protocol:
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Dissolution of Reactants: In a round-bottom flask, dissolve 1 equivalent of 2'-hydroxyacetophenone and 1 equivalent of 6-hydroxyhexanal in ethanol.
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Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (40% w/v) dropwise with constant stirring.
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Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.
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Isolation: The precipitated chalcone is filtered, washed with cold water until neutral, and dried.
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Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Algar-Flynn-Oyamada Reaction
The synthesized chalcone is then converted to the target 3-hydroxychromone.
Experimental Protocol:
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Suspension of Chalcone: Suspend 1 equivalent of the purified chalcone from Step 1 in ethanol in a round-bottom flask.
-
Basification: Add an aqueous solution of sodium hydroxide (e.g., 2 M) and stir at room temperature.
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Oxidation: Slowly add hydrogen peroxide (30% solution) dropwise to the stirring mixture. An exothermic reaction may be observed; maintain the temperature around 30-40°C using a water bath if necessary.
-
Reaction: Continue stirring vigorously for 2-4 hours at room temperature. Monitor the reaction progress by TLC.
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Work-up: After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Isolation and Purification: Filter the precipitate, wash thoroughly with cold water, and dry. The crude 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one can be purified by column chromatography on silica gel or by recrystallization.
Diagram of the Synthesis Workflow:
Caption: A two-step synthesis of the target molecule.
Spectroscopic Data
While experimental spectra for 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic protons of the chromone ring (approx. 7.0-8.2 ppm). Methylene protons of the pentyl chain (approx. 1.3-2.8 ppm). A triplet for the methylene group adjacent to the chromone ring. A triplet for the methylene group adjacent to the terminal hydroxyl group. Signals for the two hydroxyl protons (may be broad and exchangeable with D₂O). |
| ¹³C NMR | Carbonyl carbon (C4) signal (approx. 170-180 ppm). Signals for the aromatic carbons of the chromone ring (approx. 115-160 ppm). Signals for the carbons of the pentyl chain (approx. 20-65 ppm). |
| IR (Infrared) | O-H stretching vibrations (broad, approx. 3200-3600 cm⁻¹). C=O stretching of the ketone (approx. 1600-1650 cm⁻¹). C=C stretching of the aromatic ring (approx. 1450-1600 cm⁻¹). C-O stretching (approx. 1000-1300 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight (248.27). Fragmentation patterns corresponding to the loss of water, and cleavage of the pentyl side chain. |
Potential Biological Activities and Mechanisms
Based on the known biological activities of the 3-hydroxychromone scaffold, 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one is anticipated to exhibit antioxidant and anti-inflammatory properties.
Antioxidant Activity
The flavonoid structure is known to possess potent antioxidant activity by scavenging free radicals such as hydroxyl radicals and superoxide anions.[1] The 3-hydroxy group is a key pharmacophore for this activity.
Potential Experimental Protocol for Antioxidant Activity (DPPH Assay):
-
Preparation of Solutions: Prepare stock solutions of the test compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol). Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Assay: In a 96-well plate, add various concentrations of the test compound or standard to the DPPH solution. A control well should contain only the solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.
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Calculation: The percentage of radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.
Anti-inflammatory Activity
Many flavonoids exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[11][12] This often leads to the downregulation of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines.[11][13]
Potential Experimental Protocol for Anti-inflammatory Activity (NO Inhibition Assay in Macrophages):
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the media.
-
Incubation: Incubate the cells for 24 hours.
-
NO Measurement: Measure the amount of nitric oxide produced in the cell culture supernatant using the Griess reagent.
-
Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value can then be determined.
Potential Signaling Pathway:
The anti-inflammatory effects of 3-hydroxychromones could be mediated through the inhibition of the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one may inhibit this pathway, possibly by preventing the degradation of IκB.
Diagram of the Potential Anti-inflammatory Signaling Pathway:
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one, as a member of the flavonol family, holds potential for further investigation in drug discovery. Its synthesis can be reliably achieved through established chemical reactions. Based on the extensive research on related compounds, it is likely to possess beneficial antioxidant and anti-inflammatory properties. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers and scientists to explore the therapeutic potential of this and similar molecules. Further in-depth studies are warranted to fully elucidate its pharmacological profile and potential applications.
References
- 1. npaa.in [npaa.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]
- 11. Anti-inflammatory effect of 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman via nuclear factor erythroid 2-like 2-mediated heme oxygenase-1 expression in lipopolysaccharide-stimulated RAW264.7 and BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-neuroinflammatory 3-hydroxycoumaronochromones and isoflavanones enantiomers from the fruits of Ficus altissima Blume - PubMed [pubmed.ncbi.nlm.nih.gov]
